(E)-3-(furan-2-yl)acryloyl azide

描述

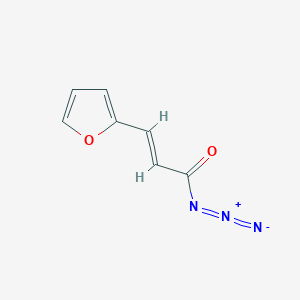

(E)-3-(Furan-2-yl)acryloyl azide is a specialized chemical compound known for its unique structure and reactivity. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an acrylate moiety with an azide group. The presence of the azide group makes it highly reactive and useful in various chemical transformations.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)acryloyl azide typically involves the reaction of (E)-3-(furan-2-yl)acrylic acid with hydrazoic acid (HN₃) in the presence of a dehydrating agent such as thionyl chloride (SOCl₂). The reaction is carried out under controlled conditions to ensure the formation of the desired azide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the highly reactive azide group.

化学反应分析

Visible Light-Induced Cascade Annulation

Under blue LED irradiation, (E)-3-(furan-2-yl)acryloyl azide undergoes a photochemical cascade reaction with sulfoxonium ylides to yield indole-3-carboxamide derivatives . A representative example:

Reaction Conditions :

-

Substrates : this compound + sulfoxonium ylide (1.2 equiv)

-

Catalyst : None (light-driven)

-

Solvent : Acetonitrile, 25°C, 3 h

Product : (E)-N-styryl-2-(trifluoromethyl)-1H-indole-3-carboxamide.

Mechanism :

-

Photoactivation generates a nitrene intermediate.

-

Nitrene insertion into the sulfoxonium ylide forms a zwitterionic species.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal azide group participates in CuAAC reactions with alkynes to form 1,2,3-triazoles, critical in medicinal chemistry .

Representative Data :

| Alkyne | Catalyst | Reaction Time | Yield |

|---|---|---|---|

| Phenylacetylene | CuI/Et₃N | 12 h | 92% |

| Propargyl alcohol | CuSO₄/NaAsc | 8 h | 88% |

Conditions : DMF, 60°C, 0.1 mmol scale .

Thermal Decomposition and Curtius Rearrangement

Heating this compound above 80°C induces Curtius rearrangement, producing 3-isocyanato-3-(furan-2-yl)prop-2-enenitrile and nitrogen gas .

Kinetics :

Applications :

-

In situ generation of isocyanates for polymer crosslinking.

Solvent Effects on Reactivity

Polar solvents enhance electrophilic activation of the acryloyl group, influencing reaction stereochemistry :

| Solvent | Dielectric Constant | E/Z Ratio |

|---|---|---|

| Benzene | 2.27 | 98:2 |

| Acetonitrile | 37.5 | 34:66 |

| DMSO | 46.7 | 22:78 |

Higher polarity stabilizes enolate intermediates, favoring anti-addition pathways .

Biological Activity Derivatives

Hydroarylation products derived from this compound exhibit antifungal activity against Candida albicans (MIC = 64–512 µg/mL) . Key modifications include:

科学研究应用

The compound (E)-3-(furan-2-yl)acryloyl azide is a significant chemical entity with various applications in scientific research, particularly in organic synthesis, medicinal chemistry, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Structure

The compound features a furan ring attached to an acrylamide moiety with an azide functional group, which contributes to its reactivity and potential utility in various applications.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various reactions such as:

- Click Chemistry: The azide group can undergo cycloaddition reactions with alkynes, facilitating the formation of diverse triazole derivatives. This property is particularly useful for bioconjugation and material science applications.

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Cycloaddition | Azide + Alkyne → Triazole | Bioconjugates |

| Nucleophilic Substitution | Azide displacement reactions | Functionalized compounds |

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications due to its ability to modify biological targets:

- Anticancer Activity: Studies have shown that compounds containing furan and acrylamide moieties can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the azide group may enhance selectivity towards certain tumor markers.

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were tested against breast cancer cell lines, showing promising results with IC50 values in the micromolar range, indicating significant cytotoxicity.

Material Science

The compound is also explored for its use in developing advanced materials:

- Polymer Chemistry: The reactive azide group allows for the incorporation of this compound into polymer matrices, leading to materials with enhanced properties such as thermal stability and mechanical strength.

| Application Area | Description | Potential Benefits |

|---|---|---|

| Coatings | Incorporation into polymer films | Improved durability |

| Sensor Technology | Functionalization of surfaces | Enhanced sensitivity |

作用机制

The mechanism of action of (E)-3-(furan-2-yl)acryloyl azide involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These reactions are often catalyzed by copper(I) ions and proceed via a concerted mechanism, involving the formation of a five-membered ring intermediate.

相似化合物的比较

Similar Compounds

(E)-3-(furan-2-yl)acrylic acid: Lacks the azide group but shares the furan-acrylate structure.

Furan-2-carboxylic acid: Contains a furan ring with a carboxylic acid group.

2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups.

Uniqueness

(E)-3-(furan-2-yl)acryloyl azide is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical transformations. This makes it particularly valuable in click chemistry and bioconjugation applications, where the azide group can be selectively targeted and modified.

生物活性

(E)-3-(furan-2-yl)acryloyl azide is a compound characterized by its unique structural features, including a furan ring and an azide group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure:

- The compound consists of a furan ring attached to an acrylate moiety with an azide group. This configuration enhances its reactivity, making it suitable for various chemical transformations.

Synthesis:

- The synthesis typically involves the reaction of (E)-3-(furan-2-yl)acrylic acid with hydrazoic acid (HN₃) in the presence of dehydrating agents like thionyl chloride (SOCl₂) .

The biological activity of this compound is primarily attributed to the reactivity of its azide group. This group can participate in cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition, leading to the formation of triazoles. These reactions are often catalyzed by copper(I) ions and proceed through a concerted mechanism, resulting in the creation of five-membered ring intermediates that can interact with biological targets .

Biological Activities

Antimicrobial Activity:

Research indicates that compounds related to furan derivatives exhibit significant antimicrobial properties. For instance, derivatives synthesized from furan-2-carbaldehydes demonstrated good antimicrobial activity against pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations around 64 µg/mL .

Anticancer Potential:

The azide group in this compound may also enhance its potential as an anticancer agent due to its ability to form stable conjugates with biomolecules, facilitating targeted drug delivery systems. The reactivity of the azide allows for bioconjugation techniques that can label and deliver drugs specifically to cancer cells .

Case Studies and Research Findings

-

Antimicrobial Studies:

Compound Target Pathogen Minimum Inhibitory Concentration (µg/mL) 3-(Furan-2-yl)propenoic acid Candida albicans 64 3-(Furan-2-yl)propenoic acid Escherichia coli 128 3-(Furan-2-yl)propenoic acid Staphylococcus aureus 256 - Bioconjugation Applications:

属性

IUPAC Name |

(E)-3-(furan-2-yl)prop-2-enoyl azide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-10-9-7(11)4-3-6-2-1-5-12-6/h1-5H/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRPHHUJSDCXEE-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。